Ecgonine Ethyl Ester

Forensic Toxicology Biomarker Drug Metabolism

Ecgonine Ethyl Ester (EEE), a tropane alkaloid derivative with the molecular formula C₁₁H₁₉NO₃, is a significant metabolite formed in vivo exclusively through the hepatic transesterification of cocaine when ethanol is present. Unlike major hydrolytic metabolites such as benzoylecgonine or ecgonine methyl ester, EEE is not produced in the absence of alcohol, establishing its unique role as a biomarker for the simultaneous consumption of cocaine and alcohol.

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
CAS No. 70939-97-8
Cat. No. B1258114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEcgonine Ethyl Ester
CAS70939-97-8
Synonymsethyl ecgonine
ethyl ecgonine hydrochloride
ethylecgonine
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C2CCC(N2C)CC1O
InChIInChI=1S/C11H19NO3/c1-3-15-11(14)10-8-5-4-7(12(8)2)6-9(10)13/h7-10,13H,3-6H2,1-2H3/t7-,8+,9-,10+/m0/s1
InChIKeyABDMBNAKYBUEEX-QCLAVDOMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ecgonine Ethyl Ester (CAS 70939-97-8): Procurement Guide for a Definitive Biomarker of Concurrent Cocaine and Ethanol Use


Ecgonine Ethyl Ester (EEE), a tropane alkaloid derivative with the molecular formula C₁₁H₁₉NO₃, is a significant metabolite formed in vivo exclusively through the hepatic transesterification of cocaine when ethanol is present [1]. Unlike major hydrolytic metabolites such as benzoylecgonine or ecgonine methyl ester, EEE is not produced in the absence of alcohol, establishing its unique role as a biomarker for the simultaneous consumption of cocaine and alcohol . Its chemical and biological specificity makes it a critical reference standard in forensic toxicology, clinical drug monitoring, and pharmacokinetic research where distinguishing poly-substance use from isolated cocaine ingestion is required [2].

Binary biomarker for co-exposure studies. Reported to form exclusively via hepatic transesterification when ethanol is present, enabling differentiation from hydrolysis-only metabolites.
Forensic and pharmacokinetic research workflows. Compatible with GC-MS and LC-MS/MS methods validated for cocaine metabolite panels in biological matrices.
Certified reference standard format. Supplied as a ready-to-use solution in acetonitrile, supporting immediate preparation of calibrators and controls.

Why Ecgonine Ethyl Ester Cannot Be Substituted by Other Cocaine Metabolites in Analytical and Research Workflows


Procurement of a generic cocaine metabolite reference standard, such as benzoylecgonine or ecgonine methyl ester, will not yield equivalent results in assays designed to identify co-consumption of cocaine and ethanol. Ecgonine ethyl ester possesses a unique biosynthetic pathway dependent on the presence of hepatic carboxylesterase and ethanol, distinguishing it from all other major cocaine metabolites which form via hydrolysis regardless of alcohol intake [1]. Furthermore, analytical methods validated for EEE demonstrate compound-specific limits of detection (LOD) and extraction recoveries that differ markedly from other metabolites, meaning a substituted standard would invalidate quantitative accuracy in established forensic protocols [2]. The following quantitative evidence demonstrates that EEE's differential analytical and biological properties mandate its specific use in co-exposure studies.

Benzoylecgonine or ecgonine methyl ester
These primary metabolites are generated by hydrolysis regardless of alcohol co-ingestion. Substituting them masks the binary co-exposure signal that ecgonine ethyl ester provides.
Generic cocaine metabolite mix
Validated forensic protocols rely on compound-specific LOD and extraction recovery for EEE. Using a non-authentic standard will compromise quantitative accuracy and may invalidate method performance.
Structural analogs without ethanol-dependent pathway
Analogs that do not require hepatic carboxylesterase and ethanol for formation cannot serve as co-exposure indicators; analytical and biological specificity will not transfer.

Quantitative Differentiation of Ecgonine Ethyl Ester Against Closest Analogs: A Comparative Evidence Guide for Procurement


Unique Biomarker Specificity: EEE Detection as Direct Proof of Concurrent Cocaine and Ethanol Use

Ecgonine ethyl ester (EEE) is formed exclusively when cocaine and ethanol are consumed together, providing unequivocal evidence of co-exposure. In a study of human specimens, ethanol-related cocaine metabolites (EEE or cocaethylene) were present in 69% of post-mortem (PM) specimens and 53% of living individual (LV) specimens, contrasting with zero detection in the absence of alcohol consumption [1]. This specificity is not shared by primary hydrolytic metabolites such as benzoylecgonine (BE) or ecgonine methyl ester (EME), which are formed regardless of ethanol co-ingestion .

Binary Co-Exposure Specificity
Head-to-head
EEE: detected in 69% (PM) and 53% (LV) of cocaine-positive specimens with alcohol; 0% without alcohol.
Benzoylecgonine/EME: detected in all cocaine-positive specimens irrespective of alcohol.
Reported binary indicator of co-consumption; comparator metabolites provide no alcohol-use information.
GC-MS analysis of PM blood/urine and LV urine.
Forensic Toxicology Biomarker Drug Metabolism

Differential Analytical Sensitivity: LOD of 2 ng/mL for EEE Compared to 25-640 ng/mL for Other Key Analytes

In a validated GC-MS method for simultaneous analysis of 11 cocaine-related compounds in blood, urine, and muscle, ecgonine ethyl ester (EEE) demonstrated a limit of detection (LOD) of 2 ng/mL, equivalent to that of cocaine (COC), benzoylecgonine (BZE), norcocaine (NCOC), ecgonine methyl ester (EME), cocaethylene (CE), and norcocaethylene (NCE) [1]. In stark contrast, other metabolites exhibited significantly poorer sensitivity, with LODs of 25 ng/mL for norbenzoylecgonine (BNE), 640 ng/mL for ecgonine (ECG), and 50 ng/mL for m-hydroxybenzoylecgonine (HBZE) [1].

LOD Sensitivity
Head-to-head
2 ng/mL (EEE)
vs. 25 ng/mL (BNE), 640 ng/mL (ECG), 50 ng/mL (HBZE), 13 ng/mL (AEME)
Supports trace-level detection in limited-volume specimens.
Validated GC-MS with SPE and derivatization.
Analytical Chemistry GC-MS Forensic Science

Substantial Variation in Extraction Recovery: 35% for EEE vs. >83% for Most Other Metabolites

Extraction recovery for ecgonine ethyl ester (EEE) from biological matrices is markedly lower than that observed for the majority of cocaine metabolites, necessitating method-specific calibration. Using a solid-phase extraction (SPE) protocol with 3 mL of blood or urine, the overall recovery of EEE was 35%, compared to >83% for all other analytes except methyl ecgonine (49%) and ecgonine (29%) [1].

Extraction Recovery
Head-to-head
35% (EEE)
vs. >83% for most other metabolites (cocaine, benzoylecgonine, cocaethylene); 49% methyl ecgonine; 29% ecgonine
Requires method-specific calibration; cannot borrow extraction efficiency assumptions from other analytes.
SPE from 3 mL blood or urine prior to GC-MS.
Sample Preparation Solid-Phase Extraction Method Validation

Stability and Storage Requirements: Certified Solution at 2-8°C as Procurement Benchmark

The commercially available certified reference material (CRM) for ecgonine ethyl ester is supplied as a 1.0 mg/mL solution in acetonitrile, requiring storage at 2-8°C to maintain stability . While long-term stability data indicate that cocaine metabolites can be stable for up to one year at -20°C, the CRM is specifically formulated and certified for immediate use as a starting material in calibrators and controls, with established suitability for LC/MS and GC/MS applications .

Certified Solution Stability
Data to verify
Supplied as 1.0 mg/mL in acetonitrile; store at 2–8 °C per manufacturer.
Ready-to-use certified format reduces preparation variability.
Supplier-specified conditions; long-term stability data under user conditions to be verified.
Reference Material Stability Quality Control

High-Impact Application Scenarios for Ecgonine Ethyl Ester Reference Standards


Forensic Toxicology: Confirmation of Concurrent Cocaine and Ethanol Use in Post-Mortem and DUID Investigations

In forensic casework, the detection of ecgonine ethyl ester provides definitive proof of simultaneous cocaine and alcohol consumption, a finding with significant medico-legal implications [1]. As a certified reference standard, EEE is essential for calibrating and validating LC-MS/MS and GC-MS methods used to analyze blood, urine, and tissue specimens from driving under the influence of drugs (DUID) cases, aviation accident investigations, and post-mortem examinations [2].

Clinical Pharmacology and Pharmacokinetic Studies: Investigating the Metabolic Consequences of Co-Exposure

Research investigating the altered pharmacokinetics and pharmacodynamics of cocaine when co-administered with ethanol requires precise quantification of EEE as a primary endpoint [1]. Procurement of high-purity EEE reference material enables accurate calibration of assays used to measure its formation, clearance, and tissue distribution in controlled human or animal studies, thereby elucidating the mechanisms underlying the enhanced toxicity and prolonged euphoria associated with the cocaine-ethanol combination [2].

Workplace and Clinical Drug Testing: Enhancing Specificity of Urine Drug Screening Panels

While standard urine drug screens detect benzoylecgonine as a marker of cocaine use, the inclusion of EEE in confirmatory testing panels allows laboratories to identify individuals who have consumed both cocaine and alcohol, a pattern associated with higher risk of adverse events and dependence [1]. This enhanced specificity is valuable for substance abuse treatment programs, employee monitoring in safety-sensitive industries, and epidemiological studies of poly-drug use trends [2].

Application
Selection Property
Validation Focus
Forensic toxicology co-exposure confirmation
Binary biomarker specificity for ethanol-dependent formation
Method calibration with authentic EEE standard for biological specimens
Clinical pharmacology and pharmacokinetic studies
Unique metabolic endpoint for cocaine-ethanol interaction research
Quantitative assay validation using reference material traceable to certified solution
Workplace and epidemiological drug testing panels
Differentiation of poly-drug use pattern from isolated cocaine exposure
Confirmatory LC-MS/MS method specificity incorporating EEE as distinct analyte

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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